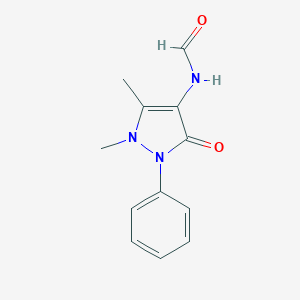



















|
REACTION_CXSMILES
|
[ClH:1].[CH3:2][C:3]#[N:4].CC1N(C)N([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)C(=O)C=1N(C)C.[CH3:22][N:23]1[C:27](C)=[C:26](NC)C(=O)N1C1C=CC=CC=1.NC1C(=O)N(C2C=CC=CC=2)[N:41]([CH3:51])[C:40]=1C.C(NC1C(=O)N(C2C=CC=CC=2)N(C)C=1C)=[O:54].CN1C(C)=C(NO)C(=O)N1C1C=CC=CC=1.CN(C)C1C(=O)N(C2C=CC=CC=2)N(C)C=1CO.C(NC1C(=O)N(C2C=CC=CC=2)N(C)C=1)=O.C(NC1C(=O)N(C2C=CC=CC=2)N(C)C=1CO)=O>CCOCC.O>[CH3:26][C:27]1[N:23]([CH3:22])[N:4]([C:17]2[CH:18]=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:3](=[O:54])[C:2]=1[N:41]([CH3:51])[CH3:40].[ClH:1] |f:12.13|
|


|
Name
|
4-dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one-4-oxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
4-dimethyl-2,3dimethyl-1-(4-hydroxyphenyl)-3-pyrazolin-5-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
4-formylamino-2-methyl1-phenyl-3-pyrazolin-5-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)NC1=CN(N(C1=O)C1=CC=CC=C1)C
|
|
Name
|
4-formylamino-3-hydroxymethyl-2methyl-1-phenyl-3-pyrazolin-5-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)NC1=C(N(N(C1=O)C1=CC=CC=C1)C)CO
|
|
Name
|
octachloro-octachloro tetrasulfonato Fe(III) porphyrin
|
|
Quantity
|
6.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
678 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)N(N1C)C=2C=CC=CC2)N(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1N(C(C(=C1C)NC)=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(N(N(C1=O)C1=CC=CC=C1)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)NC1=C(N(N(C1=O)C1=CC=CC=C1)C)C
|
|
Name
|
2,3-dimethyl-4hydroxyamino-1-phenyl-3-pyrazolin-5-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1N(C(C(=C1C)NO)=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=C(N(N(C1=O)C1=CC=CC=C1)C)CO)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
lodosobenzene (1650 mg, 7.5 mmol, prepared
|
|
Type
|
ADDITION
|
|
Details
|
, 43:60-61 (1963)) was added
|
|
Type
|
ADDITION
|
|
Details
|
Two hr after the last addition of the oxidant
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was evaporated under reduced pressure at 50° C
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 20 ml of aqueous Na2CO3 solution
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with CH2Cl2 (3×50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2CO3
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with 1:25 methanol
|
|
Type
|
CUSTOM
|
|
Details
|
Seven oxidation products were obtained from the eluate (see Scheme 2)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |